1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide
Description
1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentane ring, a chlorophenyl group, and an oxazole moiety
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-18-10-8-17(9-11-18)22(12-4-5-13-22)21(26)24-15-19-14-20(27-25-19)16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCGDXPODAAXQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the chlorophenyl group and the cyclopentane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]piperidine
- 1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Uniqueness
1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide is unique due to its specific structural features, such as the cyclopentane ring and the combination of the chlorophenyl and oxazole groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
The compound 1-(4-chlorophenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclopentane-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.83 g/mol. The structure features a cyclopentane ring, a carboxamide functional group, and an oxazole moiety, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O |
| Molecular Weight | 345.83 g/mol |
| CAS Number | 113076-08-7 |
| LogP | 2.559 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar in structure to This compound . For instance, derivatives containing oxazole rings have been evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Case Study: Cytotoxicity Evaluation
In vitro studies using the MTT assay demonstrated that compounds with similar structural features exhibited significant cytotoxic effects:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound 4e | MCF-7 | 5.36 |
| Compound 4i | HepG2 | 3.13 |
| Compound 5e | MCF-7 | 3.77 |
These results indicate that the presence of an oxazole ring enhances the anticancer activity, likely due to its ability to induce apoptosis through mechanisms such as increasing the Bax/Bcl-2 ratio and activating caspase pathways .
The proposed mechanism of action for these compounds involves:
- Induction of Apoptosis : The compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Treatment with these compounds has been shown to cause cell cycle arrest at various phases, contributing to their effectiveness against rapidly dividing cancer cells.
- Targeting Specific Receptors : The structural components may allow for interaction with specific cellular receptors involved in tumor growth and proliferation.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Although specific data on This compound is limited, related compounds have shown favorable absorption and distribution characteristics.
In Vivo Studies
In vivo studies using animal models have indicated that certain derivatives can effectively target tumor cells while minimizing effects on normal tissues. For example, one study demonstrated that a related compound displayed selective targeting of sarcoma cells in mice models .
Q & A
Q. Advanced Research Focus
- Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the phenyl or oxazole rings to enhance aqueous solubility.
- Prodrug Design : Esterify the carboxamide to improve membrane permeability, with enzymatic cleavage in vivo .
- Formulation : Use solubilizing agents (e.g., cyclodextrins, PEG-based surfactants) or nanoemulsions .
Experimental Validation : Assess solubility via shake-flask method (pH 7.4 buffer) and monitor bioavailability in rodent models .
How can researchers resolve contradictions in reported biological activity data?
Advanced Research Focus
Contradictions often arise from:
- Purity Variability : Validate compound purity (>95%) via HPLC and LC-MS to exclude impurities affecting bioactivity .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays under consistent O₂ levels, serum concentrations) .
- Orthogonal Assays : Confirm activity using multiple methods (e.g., enzymatic inhibition assays + cellular proliferation assays) .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced Research Focus
- Analog Synthesis : Modify substituents on:
- Oxazole Ring : Replace phenyl with electron-withdrawing groups (e.g., -CF₃) to test potency .
- Chlorophenyl Group : Introduce halogens (e.g., -F, -Br) to assess binding affinity .
- Biological Testing : Screen analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to receptors like G-protein-coupled receptors .
What are the compound’s key physicochemical properties?
Q. Basic Research Focus
Note : Experimental determination via HPLC (C18 column, acetonitrile/water gradient) is recommended for precise solubility .
What analytical methods ensure batch-to-batch consistency?
Q. Basic Research Focus
- HPLC Purity Analysis : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) mobile phase .
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >200°C indicates high purity) .
- Elemental Analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values .
How to assess metabolic stability in preclinical models?
Q. Advanced Research Focus
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS .
- Cytochrome P450 Inhibition : Test CYP3A4/2D6 inhibition to predict drug-drug interactions .
- In Vivo PK Studies : Measure plasma half-life (t₁/₂) and clearance rates in Sprague-Dawley rats .
What are the compound’s potential off-target effects?
Q. Advanced Research Focus
- Pan-Assay Interference Compounds (PAINS) Screening : Rule out redox activity or aggregation using assays like thiol-containing buffer interference tests .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets .
How to scale up synthesis without compromising yield?
Q. Advanced Research Focus
- Process Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
- Flow Chemistry : Implement continuous flow systems for exothermic reactions (e.g., oxazole cyclization) to improve safety and yield .
- Quality Control : Use in-line PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
